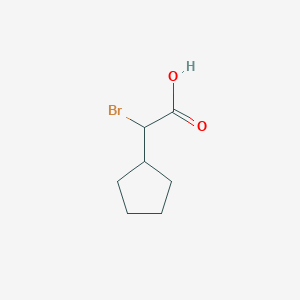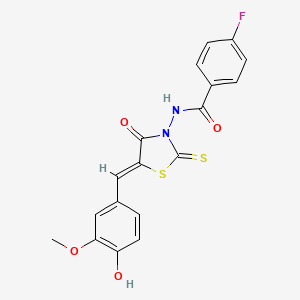![molecular formula C23H20N4O4 B2700868 2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251602-48-8](/img/structure/B2700868.png)
2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinones and their derivatives, such as pyrido[2,3-d]pyrimidin-4-ones, are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves reactions like the Knoevenagel-Michael cyclocondensation . In one study, an operationally simple reaction was devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrimidinone core, which can be substituted at various positions to create a wide range of derivatives .Chemical Reactions Analysis
Pyrimidinone derivatives can undergo various chemical reactions. For instance, a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For instance, the molecular weight of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is 135.1267 , while that of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- is 174.1992 .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial and Antifungal Derivatives : Research has focused on creating pyrazole, pyrimidine, and triazolo derivatives with significant antimicrobial and antifungal properties. These studies involve complex synthesis pathways, aiming to discover novel compounds that can serve as potent antimicrobial agents against a range of pathogens (Abunada et al., 2008), (Bondock et al., 2008).
Catalyst-Free Synthesis in Water
- Environmentally Benign Methods : A notable advancement is the development of catalyst-free synthesis methods in aqueous media, highlighting an environmentally friendly approach to chemical synthesis. This methodological innovation enables the efficient creation of benzofuranyl derivatives under mild conditions, presenting a significant step towards greener chemistry (Liu et al., 2012).
Anticancer Activity
- Cytotoxicity Against Cancer Cell Lines : Some studies have focused on the design and synthesis of acetamide derivatives with observed cytotoxic activity against various cancer cell lines. This research aims to uncover new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Al-Sanea et al., 2020).
Synthesis of Novel Heterocyclic Compounds
- Diverse Heterocyclic Chemistries : Extensive work has been conducted in synthesizing novel heterocyclic compounds, including thiopyrimidine, thiazolopyrimidine, and various other derivatives starting from unique key intermediates. These efforts aim at expanding the chemical space of potential therapeutic agents with varied biological activities (Hawas et al., 2012), (Maddila et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14(2)25-19(28)13-27-22(29)21-20(17-5-3-4-6-18(17)31-21)26(23(27)30)12-16-9-7-15(11-24)8-10-16/h3-10,14H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKQCNJJYDMGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)


![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)
